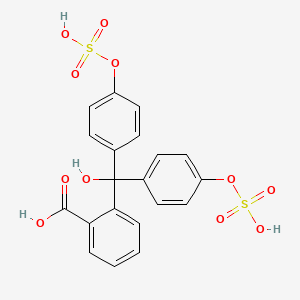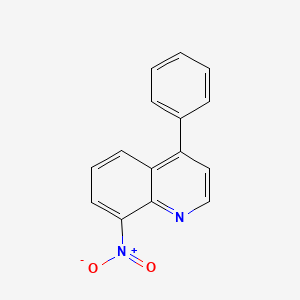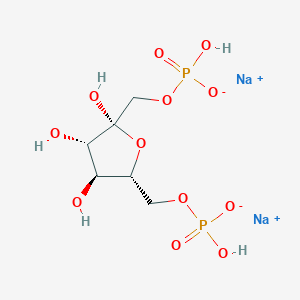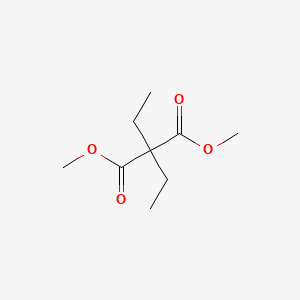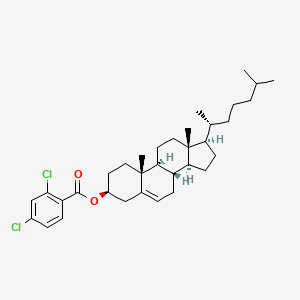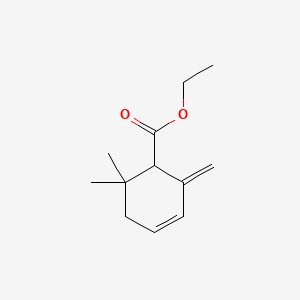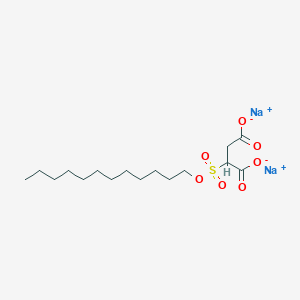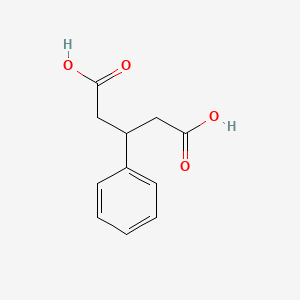
3-Phenylglutaric acid
Übersicht
Beschreibung
3-Phenylglutaric acid is an organic compound with the molecular formula C11H12O4 . It is a white to tan powder or crystal and has a distinctive aromatic flavor . It is insoluble in water at normal temperature but soluble in organic solvents such as ethanol, ether, and chloride .
Synthesis Analysis
3-Phenylglutaric acid can be prepared by the oxidation of benzaldehyde . The specific preparation method includes the synthesis of benzaldehyde and acidification after the reaction of benzaldehyde with sodium hydroxide to obtain the final product .Molecular Structure Analysis
The molecular weight of 3-Phenylglutaric acid is 208.21 . Its linear formula is C6H5CH(CH2CO2H)2 .Physical And Chemical Properties Analysis
3-Phenylglutaric acid has a density of 1.2252 (rough estimate), a melting point of 140-143 °C (lit.), a boiling point of 307.4°C (rough estimate), and a flash point of 185.3°C . Its vapor pressure is 8.61E-06mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Growth Performance Improvement in Poultry
3-Phenylglutaric acid derivatives, such as phenyllactic acid (PLA), have been found to improve growth performance when included in the long-term diet of chick feeds. They exhibit an antipathogen effect in the large intestine and can reduce the yellowness of meat .
Soluble Epoxide Hydrolase (sEH) Inhibition
Novel amide derivatives of 3-Phenylglutaric acid have shown potent inhibitory activity against sEH enzyme, with some compounds providing nanomolar range inhibition. The best observed IC50 value was as low as 0.5 nM, indicating high potency .
Chemical Synthesis and Chromatography
3-Phenylglutaric acid is utilized by scientists in various areas of research including life science, material science, and chemical synthesis. It is also used in chromatography applications .
4. Therapy for Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD) Derivatives of 3-Phenylglutaric acid are being developed for the therapy of AKI and CKD. For instance, a novel derivative has been proven to alleviate cisplatin-induced acute kidney injury .
Wirkmechanismus
Target of Action
The primary target of 3-Phenylglutaric acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators, specifically epoxyeicosatrienoic acids .
Mode of Action
3-Phenylglutaric acid interacts with its target, the sEH enzyme, by inhibiting its activity . The amide group in the 3-Phenylglutaric acid derivatives forms effective hydrogen bonds with three amino acids of the sEH enzyme: Tyr383, Tyr466, and Asp335 . This interaction results in moderate to high inhibitory activities against the sEH enzyme .
Biochemical Pathways
The inhibition of the sEH enzyme by 3-Phenylglutaric acid affects the metabolism of epoxyeicosatrienoic acids . These acids are endogenous ligands derived from arachidonic acid by cytochrome (CYP) epoxygenases in endothelial cells . They play a significant role in regulating blood pressure and inflammation .
Pharmacokinetics
It is suggested that incorporating a carboxylic moiety into the structures of 3-phenylglutaric acid derivatives by forming carboxylate salts could increase their solubility and improve their physicochemical properties .
Result of Action
The inhibition of the sEH enzyme by 3-Phenylglutaric acid leads to an increase in the levels of epoxyeicosatrienoic acids . This increase can have various physiological effects, such as vasodilatory actions in vascular conduit, renal afferent arterioles, and coronary vessels . It can also inhibit the production of oxygen radicals caused by hypoxia-reoxygenation .
Action Environment
The design and synthesis of new amide-based derivatives of 3-phenylglutaric acid have been suggested to improve its solubility and physicochemical properties .
Safety and Hazards
Zukünftige Richtungen
3-Phenylglutaric acid has a wide range of applications in the field of chemistry. It can be used as an intermediate in organic synthesis and can be used to synthesize other organic compounds, such as drugs, dyes, and coatings . In addition, it can also be used as a catalyst for organic synthesis reactions . Future research may explore its potential uses in the development of new drugs and materials .
Eigenschaften
IUPAC Name |
3-phenylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKZOYSUCSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194466 | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylglutaric acid | |
CAS RN |
4165-96-2 | |
| Record name | 3-Phenylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylglutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



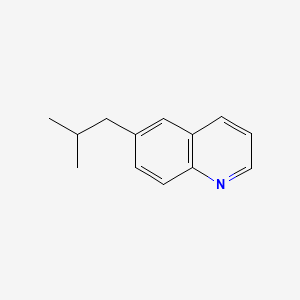
![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)

